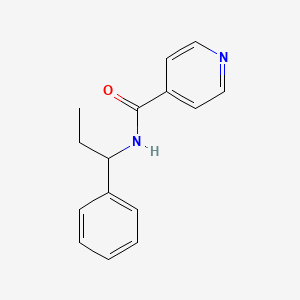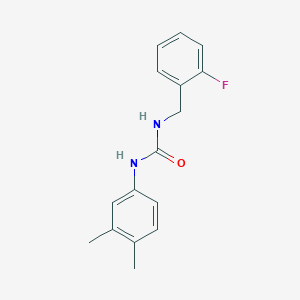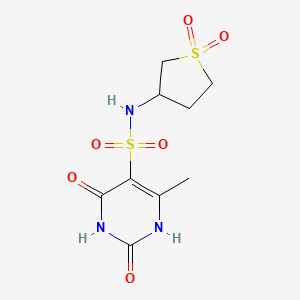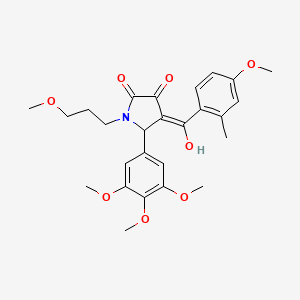
N-(1-phenylpropyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylpropyl)isonicotinamide, commonly known as PPINA, is a chemical compound with potential applications in the field of scientific research. PPINA belongs to the class of isonicotinamide derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of PPINA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. PPINA has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. PPINA has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
PPINA has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the modulation of various signaling pathways. PPINA has also been reported to exhibit antioxidant properties, which may contribute to its potential therapeutic effects in various diseases. However, further studies are required to fully understand the biochemical and physiological effects of PPINA.
Avantages Et Limitations Des Expériences En Laboratoire
PPINA has several advantages for use in lab experiments, including its relatively low cost, high purity, and ease of synthesis. PPINA is also stable under various conditions, making it suitable for use in various assays. However, PPINA also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on PPINA. One potential direction is to investigate the potential therapeutic effects of PPINA in various diseases, including neurodegenerative diseases and cancer. Another direction is to explore the mechanism of action of PPINA and its potential interactions with other signaling pathways. Further studies are also required to optimize the synthesis method of PPINA and to improve its solubility and bioavailability.
Conclusion
In conclusion, PPINA is a chemical compound with potential applications in various fields of scientific research. PPINA has been reported to exhibit various biological activities, including anti-inflammatory, anticancer, and antitumor properties. PPINA has also been reported to have potential applications in the treatment of neurodegenerative diseases. Further studies are required to fully understand the potential of PPINA and to explore its future applications in scientific research.
Méthodes De Synthèse
PPINA can be synthesized using various methods, including the reaction of isonicotinic acid with 1-phenylpropan-1-one in the presence of a catalyst. The reaction leads to the formation of PPINA as a white crystalline solid. The purity of the synthesized PPINA can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
PPINA has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and drug discovery. PPINA has been reported to exhibit various biological activities, including anti-inflammatory, anticancer, and antitumor properties. PPINA has also been reported to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-phenylpropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-14(12-6-4-3-5-7-12)17-15(18)13-8-10-16-11-9-13/h3-11,14H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMQFECURSZKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199820 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-methylpyridin-2-yl)propyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5264430.png)

![N-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5264441.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-3-furamide](/img/structure/B5264446.png)
![N~1~,N~1~-dimethyl-N~4~-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5264465.png)
![5-{[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5264469.png)
![N-(3-chlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5264477.png)
![2-(3-methoxyphenyl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5264480.png)


![3-isopropyl-6-(1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5264483.png)
![2-methyl-8-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B5264501.png)
![2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile](/img/structure/B5264509.png)
